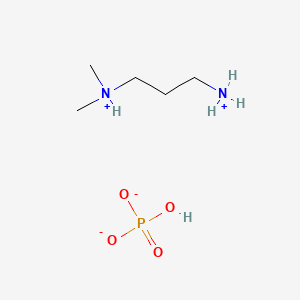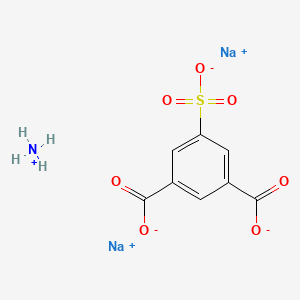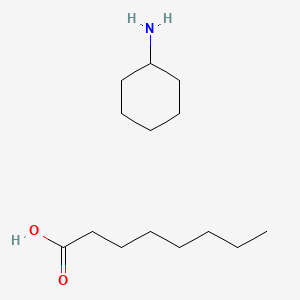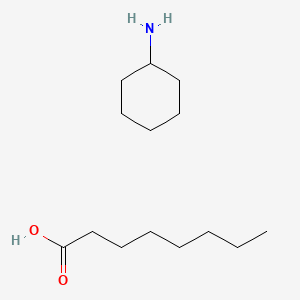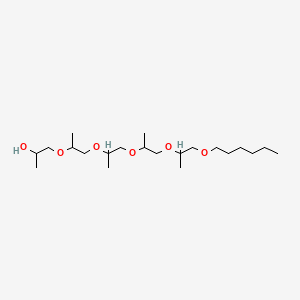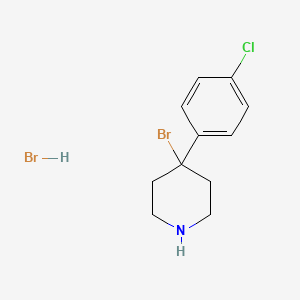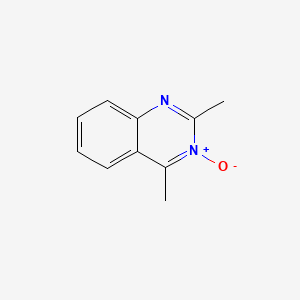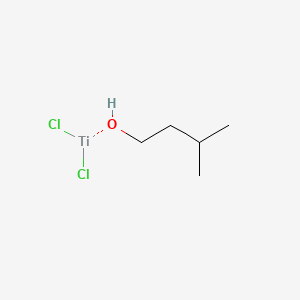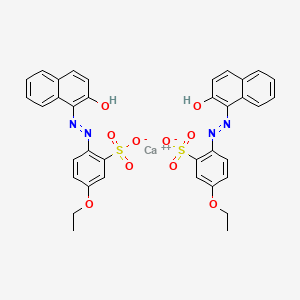
Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5-ethoxy-2-aminobenzenesulfonic acid. The final product is then treated with calcium salts to form the calcium complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Products vary based on the oxidizing agent but often include quinones and other oxidized derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its stability and color properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various metal ions. This property is exploited in analytical chemistry for the detection and quantification of metal ions. The azo group also plays a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar in structure but with different substituents.
Sodium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar but with sodium instead of calcium.
Potassium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar but with potassium instead of calcium.
Uniqueness
Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is unique due to its specific calcium complex, which imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts.
Propriétés
Numéro CAS |
97659-34-2 |
|---|---|
Formule moléculaire |
C36H30CaN4O10S2 |
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
calcium;5-ethoxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H16N2O5S.Ca/c2*1-2-25-13-8-9-15(17(11-13)26(22,23)24)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21;/h2*3-11,21H,2H2,1H3,(H,22,23,24);/q;;+2/p-2 |
Clé InChI |
ALLWFKRZIBOODB-UHFFFAOYSA-L |
SMILES canonique |
CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




